2-Amino-6-methylbenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylbenzothioamide is a chemical compound with the molecular formula C8H10N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylbenzothioamide typically involves the reaction of 2-aminobenzenethiol with methyl iodide under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product. Post-reaction, the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylbenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
2-Amino-6-methylbenzothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-methylbenzothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Similar structure but with a methoxy group instead of a methyl group.
2-Amino-6-ethylbenzothiazole: Contains an ethyl group instead of a methyl group.
2-Amino-6-chlorobenzothiazole: Substituted with a chlorine atom at the sixth position
Uniqueness
2-Amino-6-methylbenzothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the sixth position influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-6-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key |
UUWYBXFNYHZZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.